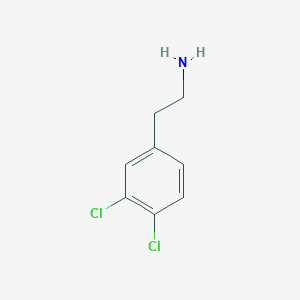

3,4-Dichlorophenethylamine

Description

Contextualization within Phenethylamine (B48288) Analogue Research

The 2-phenethylamine framework is a foundational structure in medicinal chemistry, present in a vast array of natural and synthetic compounds. mdpi.com The endogenous catecholamines, including dopamine (B1211576) and norepinephrine (B1679862), are perhaps the most well-known examples, playing critical roles in physiological and neurological processes. mdpi.com Research into phenethylamine analogues involves systematic structural modifications to explore and understand structure-activity relationships (SAR). biomolther.orgnih.gov These modifications can include substitutions on the phenyl ring, the ethylamine (B1201723) side chain, or the terminal amino group.

The introduction of halogen atoms, such as the two chlorine atoms in 3,4-Dichlorophenethylamine, is a common strategy in medicinal chemistry to modulate a compound's pharmacological profile. Halogenation can influence factors such as binding affinity, selectivity for biological targets, and metabolic stability. For instance, the position of chlorine atoms on the phenyl ring is significant, with 3,4-dichloro substitution often yielding different biological activities compared to 2,4-dichloro or other patterns of substitution. nih.govontosight.ai The study of such analogues, like the related 3,4-dichloroamphetamine (3,4-DCA), provides insights into how specific structural changes impact interactions with protein targets like neurotransmitter transporters. wikipedia.org

Significance in Advanced Pharmacological Research

The primary significance of this compound in pharmacological research lies in its potent interaction with monoamine transporters, particularly the dopamine transporter (DAT) and the serotonin (B10506) transporter (SERT). rcsb.orgsdbonline.orgelifesciences.org These transporters are crucial for regulating neurotransmitter levels in the synapse and are the targets for a wide range of therapeutic drugs. sdbonline.orgrsc.org

Detailed structural biology studies have utilized this compound as a tool to elucidate the architecture of transporter binding sites. X-ray crystallography has successfully determined the structure of the Drosophila melanogaster dopamine transporter (dDAT) in complex with this compound. rcsb.orgsdbonline.orgproteopedia.org These studies reveal that the compound binds to the central binding site of the transporter, a region also occupied by the natural substrate dopamine and various psychostimulants. rcsb.orgebi.ac.uk The binding of this compound, as a substrate analogue, helps to map the molecular interactions that govern substrate recognition and transport. sdbonline.org

Specifically, the crystal structure shows that ligands bind approximately halfway across the membrane bilayer, near sodium and chloride ions that are essential for the transport process. rcsb.orgebi.ac.uk The transporter accommodates different classes of ligands through conformational changes, and studying the binding of molecules like this compound provides a model for understanding these molecular principles that differentiate substrates from inhibitors. rcsb.orgsdbonline.org Similar research has noted that the catechol-like dichlorophenyl group of this compound occupies a sub-pocket in the binding site (subsite B) of dDAT, a position analogous to the binding of parts of other inhibitors in related transporters like SERT. elifesciences.orgbiorxiv.org

This role as a research tool is critical for the rational design of new molecules with specific activities at monoamine transporters. By providing a clear picture of the binding pose and key interactions within the transporter's active site, this compound has become an important compound in the ongoing effort to develop more selective and effective agents targeting the dopaminergic and serotonergic systems. rsc.org

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 3,4-dichloroamphetamine |

| 2,4-Dichlorophenethylamine |

| Lithium aluminum hydride |

| N-(3′,4′-dichlorophenyl)ethyl-4-azahexacyclo[5.4.1.0²,⁶.0³,¹⁰.0⁵,⁹.0⁸,¹¹]dodecan-3-ol |

| Dopamine |

| Norepinephrine |

| Serotonin |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(3,4-dichlorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQPUAVYKVIHUJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60276921 | |

| Record name | 3,4-Dichlorophenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21581-45-3 | |

| Record name | 3,4-Dichlorophenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dichlorophenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 3,4 Dichlorophenethylamine

Established Chemical Synthetic Routes for 3,4-Dichlorophenethylamine

The synthesis of this compound, a valuable building block in organic chemistry, is well-documented, with several established routes available. One of the most common and effective methods involves the reduction of a nitrile precursor.

Reduction of 3,4-Dichlorophenylacetonitrile

A primary and widely utilized method for synthesizing this compound is through the reduction of 3,4-dichlorophenylacetonitrile. chemicalbook.comsigmaaldrich.com This transformation is typically achieved using a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄). The reaction is generally carried out in an anhydrous ethereal solvent, like diethyl ether, under an inert atmosphere (e.g., nitrogen) to prevent the reaction of the highly reactive LiAlH₄ with atmospheric moisture. chemicalbook.comsigmaaldrich.com

The process involves the nucleophilic attack of the hydride ion from LiAlH₄ on the carbon atom of the nitrile group, followed by subsequent workup to yield the primary amine, this compound. This method is favored for its high efficiency and the direct conversion of the nitrile to the corresponding amine.

| Reactant | Reagent(s) | Solvent | Product | Key Features |

| 3,4-Dichlorophenylacetonitrile | Lithium aluminum hydride (LiAlH₄) | Dry diethyl ether | This compound | High-yielding, direct reduction to the primary amine. chemicalbook.comsigmaaldrich.com |

Contemporary Approaches in this compound Synthesis

In line with the growing emphasis on sustainable chemical practices, modern synthetic approaches are increasingly incorporating the principles of green chemistry.

Application of Green Chemistry Principles

The twelve principles of green chemistry provide a framework for designing more environmentally benign chemical processes. yale.edusigmaaldrich.com These principles advocate for the prevention of waste, maximization of atom economy, use of less hazardous chemical syntheses, and designing for energy efficiency, among others. yale.edusigmaaldrich.comacs.org In the context of this compound synthesis, this could involve exploring alternative, less hazardous reducing agents to replace metal hydrides, utilizing safer solvents, and developing catalytic methods to minimize waste. skpharmteco.comresearchgate.net While specific green synthesis routes for this compound are not extensively detailed in the provided search results, the general principles of green chemistry encourage the development of such methodologies. yale.edusigmaaldrich.comresearchgate.net

This compound as a Precursor in Advanced Chemical Synthesis

The utility of this compound extends beyond its direct applications, serving as a crucial starting material for the construction of more complex and biologically relevant molecules.

Derivatization in the Synthesis of Complex Organic Scaffolds

This compound is a versatile precursor for creating a variety of complex organic scaffolds. chemicalbook.comsigmaaldrich.com Its primary amine functionality allows for a wide range of chemical modifications. For instance, it can be used in the synthesis of N-(3′,4′-dichlorophenyl)ethyl-4-azahexacyclo[5.4.1.0²,⁶.0³,¹⁰.0⁵,⁹.0⁸,¹¹]dodecan-3-ol and 2-[2-(3,4-dichlorophenyl)ethylamino]-1-pyridin-3-ylethanol. chemicalbook.comsigmaaldrich.com Furthermore, it has been utilized in the preparation of substituted pyrimidine-2,4-diamines, which have been investigated as potential inhibitors of Plasmodium falciparum dihydrofolate reductase. nih.gov The dichloro-substituted phenyl ring also provides sites for further functionalization, enabling the generation of diverse molecular architectures.

Application in Modified Pictet-Spengler Reactions for Cyclic Imine Synthesis

The Pictet-Spengler reaction is a powerful chemical reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization to form a tetrahydroisoquinoline or a related heterocyclic system. wikipedia.org The reaction is driven by the electrophilicity of the iminium ion formed in situ. wikipedia.org While the classic Pictet-Spengler reaction typically involves electron-rich aromatic rings like indoles, modifications have expanded its scope. wikipedia.orgd-nb.info

This compound can be employed in modified Pictet-Spengler reactions. Although the electron-withdrawing nature of the two chlorine atoms on the phenyl ring makes it less nucleophilic than an unsubstituted phenyl group, requiring potentially harsher conditions or specific catalysts, it can still participate in this type of cyclization. wikipedia.org This application allows for the synthesis of 3,4-dichloro-substituted tetrahydroisoquinoline scaffolds, which are important cores in various pharmacologically active compounds. The reaction's versatility allows for the introduction of diverse substituents on the newly formed ring, depending on the aldehyde or ketone used in the condensation step. d-nb.info

Role in the Synthesis of Pharmacologically Active Propanolamine (B44665) Derivatives

This compound serves as a crucial building block in the synthesis of various pharmacologically active propanolamine derivatives. Its incorporation into molecular structures is a key strategy for developing compounds with specific therapeutic actions, particularly those targeting the central nervous system.

A significant application of this compound is in the creation of enantiomeric propanolamines that act as selective N-Methyl-D-aspartate (NMDA) 2B receptor antagonists. nih.gov In these synthetic pathways, this compound is reacted with an epoxide ring to introduce the characteristic propanolamine side chain. nih.gov This reaction is a critical step in assembling the final pharmacologically active molecule. The resulting biaryl structures have demonstrated potent and selective inhibition of NR2B-containing recombinant NMDA receptors, with IC₅₀ values in the nanomolar range. nih.gov The 3,4-dichlorophenyl group, originating from the starting amine, has been identified as a key feature for high potency in these antagonists. nih.gov

Research has highlighted that the structural characteristics of these propanolamine derivatives, including the presence of the 3,4-dichlorophenyl 'A' ring, are vital for their antagonist activity at the NMDA receptor's allosteric binding site. nih.gov The synthesis of these complex molecules often involves multi-step sequences where the introduction of the this compound moiety is a pivotal transformation. nih.gov

Furthermore, this compound is utilized in the synthesis of other neurologically active compounds. For instance, it is a precursor in the synthesis of EU93-4, a sulfonamide derivative, which is then further modified to create other compounds with potential therapeutic applications. acs.org The versatility of the amine group in this compound allows for its derivatization through various reactions, including reductive amination and amide bond formation, to yield a diverse array of molecules. nih.govnih.gov

The following table provides a summary of key propanolamine derivatives synthesized using this compound and their pharmacological significance.

| Derivative Class | Synthetic Role of this compound | Pharmacological Target/Activity |

| Enantiomeric Propanolamines | Reactant for epoxide ring opening to form the propanolamine side chain. nih.gov | Selective NR2B-selective NMDA receptor antagonists. nih.gov |

| Amide-based Allosteric Modulators | Forms the 'A' ring structure crucial for antagonist activity. nih.gov | NR1A/NR2B N-methyl-D-aspartate receptor allosteric binding site antagonists. nih.gov |

| Sulfonamide Derivatives (e.g., EU93-4) | Precursor for the synthesis of the core sulfonamide structure. acs.org | Intermediate for further synthesis of neurologically active compounds. acs.org |

Pharmacological and Biochemical Characterization of 3,4 Dichlorophenethylamine

Molecular Interactions with Monoamine Transporters

Monoamine transporters are critical regulatory proteins that control the concentration and duration of monoamine neurotransmitters—dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506)—in the synaptic cleft. These transporters are primary targets for a wide range of therapeutic agents and substances of abuse. The following sections will delve into the specific molecular interactions of 3,4-Dichlorophenethylamine with the dopamine and serotonin transporters.

Dopamine Transporter (DAT) Binding and Modulation

The dopamine transporter (DAT) is a key protein in the regulation of dopaminergic signaling, responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This process is crucial for terminating dopaminergic neurotransmission and maintaining dopamine homeostasis.

Research utilizing X-ray crystallography has provided significant insights into the molecular interactions between various ligands and the dopamine transporter. Studies on the Drosophila melanogaster dopamine transporter (dDAT), a valuable model for human DAT due to its structural and functional homology, have been particularly illuminating. X-ray crystal structures of dDAT have been determined in complex with its natural substrate, dopamine, as well as with a variety of psychostimulants and antidepressants sigmaaldrich.commdpi.comnih.gov.

Crucially, these structural studies have identified this compound as a substrate analogue for dDAT sigmaaldrich.commdpi.comnih.gov. This means that this compound is recognized and likely transported by dDAT in a manner similar to dopamine itself. The binding of this analogue to the transporter has been instrumental in elucidating the structural basis of substrate recognition and the initial steps of the transport cycle.

| PDB ID | Description | Resolution (Å) |

|---|---|---|

| 4XPA | X-ray structure of Drosophila dopamine transporter bound to this compound | 2.95 |

| 4XPH | X-ray structure of Drosophila dopamine transporter with subsite B mutations (D121G/S426M) bound to this compound | --- |

| 4XPT | X-ray structure of Drosophila dopamine transporter with subsite B mutations D121G/S426M and EL2 deletion of 162-201 in complex with substrate analogue this compound | 3.36 |

Data sourced from the Protein Data Bank sigmaaldrich.commdpi.comnih.gov.

The binding of ligands to the dopamine transporter occurs at a central binding site located approximately halfway across the membrane bilayer sigmaaldrich.commdpi.comnih.gov. This site is in close proximity to co-bound sodium and chloride ions, which are essential for the transport process. The central binding site is not a single uniform pocket but is comprised of several subsites that contribute to the recognition and binding of different ligands.

While the specific interactions of this compound with each subsite (A, B, and C) have not been fully detailed, the crystal structures reveal that all ligands, including substrates and inhibitors, bind within this central pocket sigmaaldrich.commdpi.comnih.gov. The architecture of this site allows the transporter to recognize and bind three chemically distinct classes of ligands through conformational changes that accommodate their varying sizes and shapes mdpi.com. This adaptability is fundamental to the transporter's ability to distinguish between substrates that are to be transported and inhibitors that block its function.

The binding of a ligand to the dopamine transporter is not a static event but rather a dynamic process that induces significant conformational changes in the protein. These changes are essential for the transport cycle, which involves the transition of the transporter between outward-facing, occluded, and inward-facing states. While the existence of allosteric binding sites on DAT—sites other than the central binding site that can modulate transporter function—has been proposed, specific allosteric modulation by this compound has not been documented wikipedia.orgum.edu.my.

The binding of inhibitors like the antidepressant nortriptyline (B1679971) has been shown to lock the transporter in an outward-open conformation, thereby preventing substrate binding and transport aps.org. It is plausible that as a substrate analogue, this compound induces a series of conformational changes that initiate the transport cycle, rather than arresting it in a single state. However, detailed molecular dynamics simulations or biophysical studies specifically investigating the conformational landscape of DAT upon binding of this compound are needed to fully elucidate these dynamics.

The primary function of the dopamine transporter is to regulate the levels of dopamine in the synapse. By acting as a substrate analogue, this compound can compete with endogenous dopamine for binding and transport by DAT. This competitive interaction would lead to a decrease in the rate of dopamine reuptake, resulting in an accumulation of dopamine in the synaptic cleft.

An increase in synaptic dopamine levels would, in turn, lead to enhanced stimulation of postsynaptic dopamine receptors, thereby modulating the activity of various dopaminergic neurotransmission pathways. These pathways are critically involved in regulating motor control, motivation, reward, and cognitive functions. The precise downstream effects of this compound on these complex neural circuits would depend on various factors, including its affinity for DAT relative to dopamine and its own transport kinetics. Amphetamine, another phenethylamine (B48288) derivative, is known to induce dopamine efflux through a channel-like mode of DAT, a mechanism that may also be relevant for this compound researchgate.net.

Serotonin Transporter (SERT) Interactions

Characterization of the Central Binding Site in SERT

The central binding site of SERT, also known as the S1 site, is the primary location for the binding of the endogenous substrate, serotonin, as well as selective serotonin reuptake inhibitors (SSRIs). While direct binding data for this compound at this site is not extensively detailed in publicly available literature, research on structurally similar compounds, such as 3,4-dichloroamphetamine (DCA), provides valuable insights. DCA, which differs from this compound only by the presence of an alpha-methyl group, is known to bind to the serotonin transporter with high affinity and acts as a potent serotonin releasing agent. wikipedia.org This suggests that the dichlorinated phenyl ring of this compound is likely a key determinant for its interaction with the SERT central binding site.

Investigation of Allosteric Modulatory Sites in SERT

Beyond the central S1 site, SERT possesses at least one allosteric site (often referred to as the S2 site) that can modulate the binding and transport dynamics of the primary site. nih.gov When a ligand binds to this allosteric site, it can alter the conformation of the transporter, thereby influencing the affinity of ligands at the central site. nih.govnih.gov This modulation can either enhance or inhibit the function of the transporter. Currently, there is a lack of specific studies investigating the interaction of this compound with these allosteric modulatory sites on SERT. Future research is needed to determine if this compound exhibits any allosteric modulatory activity.

Specific Residue Interactions Governing SERT Affinity

The affinity of any ligand for SERT is governed by specific chemical interactions with amino acid residues within the binding pockets. These interactions can include hydrogen bonds, ionic bonds, and hydrophobic interactions. For instance, studies on SERT have identified key residues within transmembrane helices that are crucial for the binding of substrates and inhibitors. While the precise residues that interact with this compound have not been empirically mapped, computational modeling and mutagenesis studies on related ligands can offer predictive insights into potential interactions.

Norepinephrine Transporter (NET) Affinity and Selectivity

Structure-Activity Relationship (SAR) Studies of this compound and Analogues at Monoamine Transporters

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity.

Impact of Halogen Substituents on Binding Affinity and Transporter Selectivity

The position and type of halogen substituent on the phenyl ring of phenethylamines have a profound impact on their affinity and selectivity for monoamine transporters.

Research on halogenated amphetamines and methcathinones has revealed a significant trend: para-halogenation (a halogen at the 4-position of the phenyl ring) tends to decrease the selectivity for the dopamine transporter (DAT) over the serotonin transporter (SERT). frontiersin.org This shift results in more potent serotonin uptake inhibition for the halogenated derivatives compared to their non-halogenated parent compounds. frontiersin.org

Specifically, the size of the halogen substituent at the para-position influences this effect. As the size of the halogen increases (from fluorine to chlorine), the DAT/SERT selectivity ratio tends to decrease, indicating a stronger relative effect at SERT. frontiersin.org This is evident in the comparison between 4-fluoroamphetamine and 4-chloroamphetamine. frontiersin.org

This established SAR trend suggests that the 4-chloro substituent in this compound is a critical feature that likely enhances its affinity for SERT relative to other monoamine transporters. Studies on other phenethylamine derivatives have also shown that halogen groups at the para position can exert positive effects on binding affinity at serotonin receptors. nih.govnih.gov

Ligand Orientation and Induced Fit Mechanisms at Transporter Binding Pockets

This compound (DCP), a halogenated analog of dopamine, interacts with monoamine transporters (MATs) by occupying the central substrate-binding site (S1), located approximately halfway across the membrane bilayer. nih.govnih.gov X-ray crystallography of the Drosophila melanogaster dopamine transporter (dDAT) in complex with DCP reveals that the ligand binds in close proximity to the co-transported sodium and chloride ions. nih.gov The binding of substrates and inhibitors to MATs is governed by an "alternating access" mechanism, where the transporter cycles through outward-open, occluded, and inward-facing conformations to translocate substrates across the membrane. nih.gov DCP has been shown to stabilize the transporter in an outward-partially occluded state. nih.govnih.gov

The transporter's binding pocket demonstrates significant conformational flexibility to accommodate various ligands. This induced-fit mechanism involves adjustments in the orientation of transmembrane (TM) helices and key amino acid side chains. nih.gov Specifically, in dDAT, the binding of different ligands, including DCP, prompts conformational changes in the discontinuous region of TM6 and alters the orientation of residues such as Phe319 and Phe325 to fit the ligand's specific size and shape. nih.gov This plasticity illustrates the molecular principles that allow the transporter to recognize and bind a range of chemically distinct compounds. nih.gov

The S1 binding site is bipartite, consisting of distinct subsites that interact with different moieties of the ligand. nih.govnih.gov Subsite A is primarily responsible for anchoring the amine group, while subsite B forms a hydrophobic cleft that accommodates the aromatic ring. nih.govnih.gov For this compound, its dichlorinated phenyl ring settles into this hydrophobic pocket formed by residues on TMs 3, 6, and 8, stabilized by van der Waals forces. nih.gov

Table 1: Conformations of dDAT Induced by Ligand Binding

| Ligand | Transporter State | Key Structural Observations |

| This compound (DCP) | Outward-partially occluded | Stabilizes a partially occluded state; induces conformational changes in TM6 and side chains of Phe319 and Phe325. nih.govnih.gov |

| Dopamine | Outward-open | Binds to the central S1 site, initiating the transport cycle. nih.gov |

| Cocaine | Outward-open | Binds to the central S1 site, locking the transporter in an outward-facing conformation and blocking substrate reuptake. nih.gov |

Identification of Critical Amino Acid Residues in Ligand Recognition (e.g., Asp46, Phe319, Tyr176, Asn177, Thr439)

The recognition of this compound and other ligands by monoamine transporters is mediated by specific interactions with key amino acid residues within the S1 binding pocket. These interactions are crucial for both the affinity and selectivity of the ligand. nih.govnih.gov

Asp46 (in dDAT): A highly conserved aspartate residue (Asp46 in dDAT, equivalent to Asp79 in human DAT) in subsite A plays a pivotal role. nih.govnih.gov This residue's carboxylate group forms a strong ionic bond, or salt bridge, with the positively charged amine of the phenethylamine scaffold. This interaction is fundamental for anchoring the ligand in the binding pocket. nih.govnih.gov

Phe319 (in dDAT): Phenylalanine 319 is a key residue whose side chain helps to shape the binding pocket. nih.gov The binding of DCP and other ligands induces adjustments in the orientation of Phe319. nih.gov Furthermore, the amine group of the ligand can interact with the backbone carbonyl oxygen of Phe319, contributing to the stability of the bound complex. nih.gov

Thr439 (in hSERT): While not in dDAT, residue variations at this position in other transporters are critical for selectivity. In the human serotonin transporter (hSERT), Threonine 439 is a known interaction point for several inhibitors. acs.org The difference at this position between hSERT and the human norepinephrine transporter (hNET) is a key determinant of inhibitor selectivity, highlighting how subtle changes in binding site residues can dictate pharmacological profiles. acs.org

Other residues lining the hydrophobic subsite B, located on transmembrane helices 3, 6, and 8, form van der Waals interactions with the dichlorophenyl ring of DCP, further stabilizing the ligand-transporter complex. nih.gov

Table 2: Key Amino Acid Residues in Ligand Recognition

| Residue (in dDAT unless specified) | Location/Subsite | Role in Interaction | Type of Interaction |

| Asp46 | Subsite A | Binds the amine moiety of the ligand. nih.govnih.gov | Ionic bond (salt bridge) |

| Phe319 | Subsite A / Pocket Lining | Accommodates ligand via side-chain reorientation; backbone carbonyl interacts with the ligand's amine group. nih.gov | Hydrophobic / Hydrogen bond |

| Thr439 (hSERT) | S1 Binding Pocket | Serves as an interaction point for inhibitors and a determinant of transporter selectivity. acs.org | Polar interaction |

Analysis of Amine Protonation State in Ligand-Transporter Interactions

The interaction between this compound and the monoamine transporter is critically dependent on the protonation state of the ligand's primary amine group. At physiological pH, the ethylamine (B1201723) side chain is protonated, carrying a positive charge (NH3+). nih.gov This positive charge is essential for the high-affinity interaction with the transporter's binding site. nih.govnih.gov

The primary evidence for this is the formation of a salt bridge between the protonated amine of the ligand and the negatively charged carboxylate group of a conserved aspartate residue (Asp46 in dDAT). nih.govnih.gov This strong electrostatic interaction serves as a crucial anchor point, correctly orienting the ligand within the binding pocket and enabling other stabilizing interactions, such as van der Waals forces between the aromatic ring and the hydrophobic pocket. nih.gov The interaction of the amine group with backbone carbonyl oxygens of residues like Phe43 and Phe319 further underscores the importance of the charged amine in the binding mechanism. nih.gov

Interactions of this compound with Protein Kinases

Casein Kinase 2 Alpha (CK2α) Modulation by this compound

Beyond its interaction with transporters, this compound (referred to as DPA in some kinase literature) was instrumental in the discovery of a novel allosteric binding site on the protein kinase CK2α. researchgate.net This site, named the "αD pocket," was identified through a fragment-based crystallographic screen. researchgate.netnih.gov The αD pocket is considered a "cryptic site," meaning it is not apparent in the apo (unbound) structure of the enzyme and only becomes accessible upon the binding of a suitable ligand. researchgate.net

The binding of this compound induces a significant conformational change in the kinase, primarily involving an outward movement of the αD helix, which unmasks the pocket. researchgate.netnih.gov X-ray crystal structures of the CK2α-DPA complex (e.g., PDB: 5CLP) have elucidated the specifics of this interaction. researchgate.netresearchgate.net The binding of DPA into this newly formed pocket causes a rearrangement of the αD loop and the side chains of key residues like Phe121 and Tyr125. researchgate.net The discovery of this druggable allosteric pocket has opened new avenues for developing selective CK2α inhibitors, as the ATP-binding site is highly conserved across the kinome, making selective targeting difficult. nih.govuni-koeln.de

This compound serves as a quintessential example of a starting fragment in Fragment-Based Drug Discovery (FBDD). nih.gov In the initial screens, it was identified as a weak binder that bound exclusively to the αD pocket. researchgate.netnih.gov Although its intrinsic inhibitory activity was modest, its confirmed binding to a novel allosteric site made it an ideal candidate for further optimization. nih.gov

The structural information gleaned from the CK2α-DPA complex provided a blueprint for medicinal chemists. researchgate.net This knowledge was leveraged to design more potent and selective inhibitors through "fragment growing" strategies. A notable success was the development of the bivalent inhibitor CAM4066, which was created by linking a fragment that binds in the αD pocket (derived from the DPA scaffold) to another moiety that targets the adjacent ATP-binding site. researchgate.netnih.gov This approach led to a significant increase in affinity and selectivity for CK2α. researchgate.net More recently, other bivalent inhibitors like KN2 have been developed by linking a derivative of this compound to an ATP-competitive inhibitor, further validating the utility of targeting the αD pocket for developing unique kinase modulators. acs.org

Rational Design and Synthesis of Bivalent CK2α Inhibitors Incorporating this compound Scaffolds

The rational design of selective protein kinase inhibitors often seeks to exploit unique structural features of the target enzyme beyond the highly conserved ATP-binding site. In the case of protein kinase CK2α, a pivotal breakthrough was the discovery of a novel allosteric pocket, termed the αD pocket. researchgate.net This "cryptic" site, meaning it only becomes accessible upon binding of a suitable ligand, was first identified through a fragment-based crystallographic screen with this compound (also referred to as DPA or PDA). researchgate.net Prior to this discovery, the pocket was consistently observed to be blocked by an amino acid side chain from the eponymous αD helix. researchgate.net

The identification of this compound as a ligand for this unique pocket provided a new anchor point for designing highly selective CK2α inhibitors. researchgate.net Researchers hypothesized that a bivalent inhibitor, one that simultaneously occupies both the αD pocket and the adjacent ATP-binding site, could achieve greater potency and selectivity compared to traditional ATP-competitive inhibitors. researchgate.net This is because the αD pocket is poorly conserved among kinases, offering a route to specificity. researchgate.net

This strategy led to the development of inhibitors such as CAM4066. researchgate.net The design principle involved linking the this compound scaffold, which has high selectivity but low affinity for the αD pocket, to a moiety that targets the ATP site. researchgate.netnih.gov A similar strategy was employed in the synthesis of another potent bivalent inhibitor, KN2. researchgate.netnih.gov In this case, this compound (PDA) was tethered via a bespoke linker to 4-(4,5,6,7-tetrabromo-1H-benzo[d]-imidazol-1-yl)butan-1-amine (TBIa), a potent but non-selective ATP-competitive inhibitor. nih.gov The resulting conjugate, KN2, demonstrated high selectivity and nanomolar inhibitory activity against CK2 isoforms. researchgate.netnih.gov

| Inhibitor | Target Sites | Components | Reported In Vitro Potency |

|---|---|---|---|

| CAM4066 | αD Pocket & ATP Site | Incorporates this compound scaffold | Kd: 320 nM researchgate.net; IC50: 0.370 µM acs.orgnih.gov |

| KN2 | αD Pocket & ATP Site | This compound (PDA) linked to TBIa | Ki: 6.1 nM (for CK2α) researchgate.net; IC50: ~16-19 nM (for CK2 isoforms) nih.gov |

Cellular Target Engagement Studies for CK2α Modulators

A critical step in drug discovery is confirming that a compound interacts with its intended target within a cellular environment, a concept known as target engagement. nih.govnih.gov Various techniques, such as the Cellular Thermal Shift Assay (CETSA), have been developed to measure this intracellular drug-target interaction. nih.govrsc.org For kinase inhibitors, successful target engagement is expected to lead to downstream pharmacological effects, such as the inhibition of substrate phosphorylation and, consequently, observable cellular outcomes like reduced proliferation. researchgate.net

In the context of bivalent CK2α inhibitors built upon the this compound scaffold, direct evidence of cellular target engagement has been a subject of investigation. For the inhibitor CAM4066, it has been noted that specific experiments demonstrating direct engagement with CK2 in a cellular context have not been provided in some reports. researchgate.net However, indirect evidence of cellular activity was observed, as CAM4066 demonstrated anti-proliferative effects in the 10-20 µM concentration range. researchgate.net This suggests the compound can enter cells and modulate pathways regulated by CK2.

A challenge for some inhibitors targeting the αD pocket, including early versions of CAM4066, has been poor cellular permeability. acs.orgresearchgate.net To overcome this, a pro-drug strategy was employed, using a methyl ester derivative (pro-CAM4066) to improve cellular uptake and facilitate the assessment of cellular activity and target engagement. researchgate.net These studies underscore the importance of not only designing potent enzyme inhibitors but also optimizing their properties to ensure they can reach and interact with their target in a complex cellular milieu.

Broader Neurobiological Implications in Research

Research on Neuromodulatory Effects and Psychoactive Potential

This compound belongs to the broader chemical class of substituted phenethylamines, a group that includes many compounds with significant psychoactive and neuromodulatory properties. wikipedia.orgunodc.org This class encompasses endogenous neurotransmitters like dopamine and norepinephrine, as well as a wide array of synthetic substances that act as central nervous system stimulants, hallucinogens, and entactogens. wikipedia.orgwikipedia.orgnih.gov The pharmacological effects of these compounds are primarily exerted through the modulation of monoamine neurotransmitter systems. wikipedia.org

Research into synthetic phenethylamines, often classified as novel psychoactive substances (NPS), aims to understand their mechanisms of action and potential neurobiological effects. nih.gov Studies on compounds structurally related to this compound provide a framework for potential areas of investigation. For instance, many phenethylamines are known to interact with serotonin receptors (e.g., 5-HT₂ₐ), dopamine transporters, and adrenergic receptors to produce their effects. wikipedia.orgnih.gov The psychoactive effects can range from stimulation to potent hallucinogenic experiences, depending on the specific substitutions on the phenethylamine core structure. unodc.org

Investigations into psychedelic phenethylamines like the "2C" series and NBOMes reveal complex interactions with the central nervous system. nih.govmdpi.com For example, 25I-NBOMe, a potent 5HT₂ₐ receptor agonist, has been shown to significantly increase dopamine levels in the nucleus accumbens, a key brain region involved in reward. nih.gov The unsubstituted parent compound, phenethylamine (PEA), has been proposed to act as a neuromodulator of catecholaminergic transmission, potentiating the actions of dopamine and norepinephrine. nih.gov These findings highlight that substituted phenethylamines can have profound effects on neuronal signaling, and research in this area is critical for understanding their potential for abuse as well as their neurotoxic profiles. mdpi.comsci-hub.se

Contributions to Neurotransmitter Homeostasis Research

Substituted phenethylamines are valuable tools in neuroscience research for probing the mechanisms that govern neurotransmitter homeostasis. Their ability to interact specifically with components of monoaminergic systems allows researchers to dissect the roles of various transporters and receptors in regulating synaptic neurotransmitter levels. wikipedia.orgbiomolther.org

Phenethylamine and its derivatives can influence neurotransmitter homeostasis through several mechanisms, including:

Inhibition of Vesicular Monoamine Transporter 2 (VMAT2): This action disrupts the storage of monoamines in synaptic vesicles, leading to increased cytoplasmic concentrations. wikipedia.org

Binding to Trace Amine-Associated Receptor 1 (TAAR1): Activation of TAAR1 can trigger signaling cascades that result in the reversal of monoamine transporter function, causing neurotransmitter efflux. wikipedia.org

Inhibition of Dopamine Reuptake: Many phenethylamine derivatives directly block the dopamine transporter (DAT), which is a primary mechanism for clearing dopamine from the synapse. biomolther.org

Studies using β-phenylethylamine (β-PEA) have shown that it promotes the release of dopamine in the mesocorticolimbic pathway and inhibits its reuptake. mdpi.com This dual action significantly elevates extracellular dopamine concentrations, an effect that is dependent on a functional dopamine transporter. mdpi.comconsensus.app Research on other phenethylamines, such as 3,4-methylenedioxymethamphetamine (MDMA), has been instrumental in clarifying the critical role of the serotonin transporter in maintaining brain serotonin balance. nih.gov By studying how these compounds perturb normal neurotransmitter dynamics, scientists gain crucial insights into the fundamental processes of synaptic transmission and regulation. biomolther.orgresearchgate.net

Advanced Analytical Methodologies for 3,4 Dichlorophenethylamine Research

Quantitative Determination in Complex Biological Matrices

The determination of 3,4-DCPEA in biological matrices such as blood, urine, and plasma presents analytical challenges due to its low concentration and the presence of interfering endogenous compounds. japsonline.com Methodologies must be both highly sensitive and selective to ensure reliable results.

Effective sample preparation is a crucial first step to isolate 3,4-DCPEA from the complex biological matrix, eliminate interferences, and concentrate the analyte before instrumental analysis. mdpi.comresearchgate.net The choice of technique depends on the matrix type and the required sensitivity. simbecorion.com

Commonly employed extraction techniques include:

Liquid-Liquid Extraction (LLE): This classic technique partitions the analyte between the aqueous biological sample and an immiscible organic solvent based on solubility differences. mdpi.com For phenethylamines, adjusting the pH of the aqueous phase to a basic level deprotonates the amine group, increasing its solubility in organic solvents like ethyl acetate (B1210297) or diethyl ether.

Solid-Phase Extraction (SPE): SPE has become the preferred method for its efficiency, selectivity, and potential for automation. mdpi.comresearchgate.net It involves passing the liquid sample through a cartridge containing a solid sorbent. For a basic compound like 3,4-DCPEA, cation-exchange or reversed-phase (e.g., C18) sorbents are typically effective. The analyte is retained on the sorbent while interferences are washed away, after which the purified analyte is eluted with a small volume of solvent. researchgate.net

"Dilute-and-Shoot": For simpler matrices like urine, a "dilute-and-shoot" approach may be sufficient. fda.gov.tw This method involves centrifuging the sample to remove particulates, diluting the supernatant with a suitable solvent (e.g., methanol/water), and directly injecting it into the analytical instrument. fda.gov.tw While fast and simple, it can be susceptible to matrix effects. fda.gov.tw

| Technique | Principle | Advantages | Disadvantages | Applicable Matrices |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | Low cost, effective for removing lipids | Labor-intensive, large solvent volumes, emulsion formation | Blood, Plasma, Urine, Tissue Homogenates |

| Solid-Phase Extraction (SPE) | Partitioning between a liquid and solid phase | High recovery, high selectivity, easily automated | Higher cost, method development can be complex | Blood, Plasma, Serum, Urine, Hair |

| Dilute-and-Shoot | Minimizing matrix by simple dilution | Fast, simple, minimal sample manipulation | Prone to matrix effects, lower sensitivity | Urine |

Chromatographic methods coupled with mass spectrometry are the gold standard for the definitive identification and quantification of 3,4-DCPEA in biological samples. fda.gov.tw

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique due to its superior sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization. fda.gov.twnih.gov Reversed-phase columns (e.g., C18 or Phenyl-Hexyl) are commonly used for separation. The mobile phase typically consists of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile (B52724) or methanol), run under a gradient elution program. fda.gov.twnih.gov Detection is performed using a tandem mass spectrometer, often in the Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful and well-established technique for drug analysis. nist.gov However, due to the polar nature and low volatility of phenethylamines, derivatization is often required prior to analysis. jfda-online.com This process involves chemically modifying the analyte to increase its thermal stability and volatility. Common derivatizing agents for amines include acylating agents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). jfda-online.com The derivatized analyte is then separated on a capillary GC column and detected by a mass spectrometer.

| Parameter | LC-MS/MS | GC-MS |

|---|---|---|

| Chromatographic Column | Reversed-Phase C18 or Phenyl-Hexyl (e.g., 10 cm x 2.1 mm, 1.7 µm) | Capillary column (e.g., 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm) |

| Mobile Phase/Carrier Gas | A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile/methanol | Helium or Hydrogen |

| Elution/Temperature Program | Gradient elution | Temperature ramp (e.g., 100°C to 300°C) |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Electron Ionization (EI) |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Scan or Selected Ion Monitoring (SIM) |

| Derivatization | Typically not required | Often required (e.g., acylation) |

Other advanced techniques such as Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle size columns to achieve faster and more efficient separations, and Supercritical Fluid Chromatography (SFC), are also applicable but less commonly reported for this specific compound.

While chromatographic-mass spectrometric methods provide confirmatory results, immunochemical techniques are often used for initial screening, especially in forensic and workplace drug testing, due to their speed and high-throughput capabilities. epo.org

Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA): These are competitive immunoassays where the drug in the sample competes with a labeled drug for a limited number of antibody binding sites. japsonline.com They are highly sensitive but can suffer from cross-reactivity with structurally related compounds. nih.gov An antibody developed for a general class of phenethylamines might detect 3,4-DCPEA, but it would not be specific. epo.org

Enzyme Multiplied Immunoassay Technique (EMIT): This is a homogeneous immunoassay that is also widely used for screening drugs of abuse in urine. nih.gov Like ELISA, its specificity for a particular substituted phenethylamine (B48288) is limited by the cross-reactivity profile of the antibody used. nih.gov

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS): This high-resolution mass spectrometry technique provides accurate mass measurements, which can be used to determine the elemental composition of an unknown compound. japsonline.com It is a powerful tool for screening samples for a wide range of substances, including novel designer drugs, without the need for specific reference standards for each compound. japsonline.com

Current Challenges and Future Directions in Bioanalytical Assay Development

The development and validation of bioanalytical methods for compounds like 3,4-DCPEA face several challenges. simbecorion.combioanalysis-zone.com

Current Challenges:

Matrix Effects: Co-eluting endogenous components from biological matrices can suppress or enhance the ionization of the analyte in LC-MS/MS, leading to inaccurate quantification. clinicalleader.com Thorough sample cleanup and the use of a stable isotope-labeled internal standard are crucial to mitigate this. mdpi.com

Selectivity and Cross-Reactivity: For immunoassays, achieving high specificity is difficult due to the structural similarity among the vast number of phenethylamine derivatives. nih.gov In mass spectrometry, isobaric interferences (compounds with the same nominal mass) can also pose a challenge.

Analyte Stability: The stability of the analyte in the biological matrix during sample collection, storage, and processing must be carefully evaluated to ensure the integrity of the results. bioanalysis-zone.com

Availability of Reference Materials: High-purity reference standards for 3,4-DCPEA and its potential metabolites are necessary for method development, validation, and routine quality control. The emergence of novel designer drugs often outpaces the commercial availability of these materials.

Future Directions:

High-Resolution Mass Spectrometry (HRMS): The increasing use of HRMS platforms like TOF and Orbitrap for both screening and quantification is a major trend. These instruments provide enhanced selectivity and the ability to perform retrospective data analysis for newly identified compounds.

Miniaturization and Automation: There is a continuous drive towards using smaller sample volumes and automating sample preparation workflows (e.g., using robotic liquid handlers for SPE). researchgate.net This improves throughput, reduces costs, and enhances reproducibility.

Novel Extraction Techniques: Advanced microextraction techniques, such as solid-phase microextraction (SPME) and dispersive solid-phase extraction (DSPE), are being developed to offer faster, more environmentally friendly, and efficient sample preparation. mdpi.comresearchgate.net

Improved Immunoassays: The development of more specific monoclonal antibodies could lead to more reliable immunoassay screening tests for specific subclasses of phenethylamines, reducing the rate of false positives and improving the efficiency of toxicological screening.

Preclinical Research Paradigms and Research Tool Applications of 3,4 Dichlorophenethylamine

In Vitro Mechanistic Investigations

In vitro studies are foundational for dissecting the molecular interactions between a ligand and its receptor target. For 3,4-Dichlorophenethylamine, these laboratory-based techniques have provided high-resolution insights into its binding at the dopamine (B1211576) transporter.

X-ray crystallography is a powerful technique that allows for the determination of the three-dimensional atomic structure of proteins. nih.govnih.gov Obtaining crystal structures of neurotransmitter transporters has been historically challenging, but the use of the Drosophila melanogaster dopamine transporter (dDAT) as a model system has led to significant breakthroughs. nih.govresearchgate.net

This compound was instrumental in determining the crystal structure of dDAT in a substrate-bound state. nih.gov Researchers selected DCP as a stable, isosteric analog of dopamine, which is prone to oxidation. nih.gov The resulting X-ray crystal structure of dDAT in complex with this compound (PDB ID: 4XPA) revealed that the ligand binds to the central binding site, located approximately halfway across the membrane bilayer. nih.govnih.govnih.gov This site is sculpted by transmembrane helices 1, 3, 6, and 8. nih.gov The structure showed that the dichlorinated phenyl ring of DCP occupies a cavity within the binding site, providing a precise map of the molecular interactions that anchor the ligand to the transporter. nih.gov This crystallographic data offers a static yet detailed snapshot of substrate recognition, which is crucial for understanding the initial steps of the neurotransmitter transport cycle. nih.govrcsb.org

Table 1: Crystallographic Data for this compound-Receptor Complex A summary of the X-ray crystallography data for the Drosophila melanogaster dopamine transporter (dDAT) in complex with this compound.

| Parameter | Value |

|---|---|

| PDB ID | 4XPA nih.gov |

| Protein Target | Drosophila melanogaster Dopamine Transporter (dDAT) nih.govnih.gov |

| Ligand | This compound (DCP) nih.govnih.gov |

| Method | X-ray Diffraction nih.gov |

| Binding Location | Central binding site nih.govnih.govrcsb.org |

| Key Finding | Provided the first structural view of a dopamine analog in the central binding site of DAT, stabilizing a partially occluded state. nih.gov |

To complement structural data, quantitative binding assays are employed to measure the affinity of a ligand for its receptor. These assays are essential for characterizing the potency of novel compounds and understanding structure-activity relationships.

The affinity of this compound for the Drosophila dopamine transporter was determined using a competitive radioligand binding assay. nih.gov In this experiment, the ability of DCP to displace a radiolabeled ligand, ³H-nisoxetine, from dDAT was measured. The results demonstrated that this compound binds to the transporter with a calculated inhibition constant (Kᵢ) of 4.5 µM. nih.gov For comparison, the endogenous substrate, dopamine, was tested in the same assay and found to have a Kᵢ value of 8.3 µM, indicating that the dichlorinated analog possesses a comparable, slightly higher affinity for the transporter under these experimental conditions. nih.gov This biochemical characterization validates that DCP is a relevant tool for studying the transporter's substrate binding site.

Translational Research and Contributions to Chemical Biology

Identification and Optimization as a Lead Compound for Drug Discovery

A lead compound is a chemical compound with pharmacological or biological activity that serves as the starting point for drug development. wikipedia.orgtechnologynetworks.com This initial molecule may have suboptimal properties, but its structure is a template for chemical modifications to improve potency, selectivity, and pharmacokinetic parameters. wikipedia.org

In the context of kinase inhibitor development, this compound (also referred to as DPA) was identified as a valuable lead compound through a fragment-based screening process using crystals of the protein kinase CK2α. researchgate.net This screening identified DPA as a "hit"—a compound showing activity against the target—due to its ability to bind to a previously undiscovered allosteric site on the CK2α subunit. researchgate.net This site, named the "αD pocket," is located outside of the highly conserved ATP-binding site that is the usual target for kinase inhibitors. researchgate.net

The discovery of this unique binding interaction established this compound as a critical lead compound for a new class of CK2α inhibitors. The optimization process involved using the structural information of DPA bound in the αD pocket to design more potent and selective molecules. researchgate.net A key strategy was the development of bivalent inhibitors, which are larger molecules designed to occupy two distinct binding sites simultaneously. Researchers synthesized inhibitors that linked the this compound moiety, for targeting the αD pocket, to an ATP-mimetic moiety that targets the conventional ATP-binding site. researchgate.net This lead optimization strategy resulted in the development of highly selective CK2 inhibitors with binding constants in the nanomolar range. researchgate.net

| Aspect | Description | Reference |

|---|---|---|

| Lead Compound | This compound (DPA) | researchgate.net |

| Target Protein | Protein Kinase CK2α | researchgate.net |

| Identification Method | Fragment-based screen with protein crystals | researchgate.net |

| Binding Site | αD pocket (an allosteric site) | researchgate.net |

| Optimization Strategy | Development of bivalent inhibitors linking the DPA moiety to an ATP-site binding moiety | researchgate.net |

| Example of Optimized Compound | CAM4066 (a bivalent inhibitor) | researchgate.net |

Rational Design and High-Throughput Screening of Receptor Ligands

High-Throughput Screening (HTS) is a drug discovery process that utilizes automation to rapidly test large numbers of chemical compounds for a specific biological activity. youtube.com This process allows researchers to identify "hits" from vast compound libraries that can serve as starting points for drug development. wikipedia.orgyoutube.com The identification of this compound as a ligand for protein kinase CK2α was the result of a fragment-based screen, a specialized screening method used to detect weak but efficient binding of small molecules to a biological target. researchgate.net

Following the initial hit identification, rational design is employed to methodically improve the compound's properties. This strategy relies on the structural knowledge of the target protein and how the "hit" compound binds to it. youtube.com In the case of this compound, its discovery as a binder of the unique αD pocket on CK2α provided the structural basis for the rational design of advanced inhibitors. researchgate.net

Researchers utilized this knowledge to pursue a structure-based design strategy for highly selective CK2 inhibitors. researchgate.net They rationally designed bivalent ligands by creating molecules that incorporated the this compound structure to anchor to the αD pocket while simultaneously linking it, via a carefully chosen chemical moiety, to a separate chemical group designed to bind the ATP-site. researchgate.net This approach, which requires a precise understanding of the spatial relationship between the two binding sites, led to the creation of potent and highly selective inhibitors, demonstrating a successful transition from a screening hit to a rationally designed class of compounds. researchgate.net

| Stage | Methodology | Application to this compound | Reference |

|---|---|---|---|

| Hit Identification | Fragment-Based Screening (a form of HTS) | This compound was identified as a binder to protein kinase CK2α. | researchgate.net |

| Structural Insight | X-ray Crystallography | The binding mode of the compound in the novel, allosteric αD pocket was determined. | researchgate.net |

| Lead Optimization | Rational (Structure-Based) Design | Bivalent inhibitors were designed to simultaneously occupy the αD pocket and the ATP-binding site. | researchgate.net |

| Outcome | Development of Novel Ligands | Creation of potent and highly selective inhibitors of CK2α. | researchgate.net |

Development of Selective Chemical Probes for Kinase Systems

A significant challenge in developing kinase inhibitors is achieving selectivity. researchgate.net This difficulty arises because the ATP-binding site, the traditional target for these inhibitors, is highly conserved across the human kinome. researchgate.netnih.gov Inhibitors that target this site often interact with multiple kinases, leading to off-target effects that can complicate biological studies and therapeutic applications. nih.gov A chemical probe is a small molecule designed to interact with a specific protein target with high selectivity, enabling researchers to investigate the biological role of that protein. nih.gov

The discovery that this compound binds to the αD pocket of protein kinase CK2α presented a new mechanism for achieving selective inhibition. researchgate.net By targeting this unique pocket, which is located outside the conserved ATP-binding site, it became possible to design inhibitors with high specificity for CK2α. This strategy of targeting features outside the active site is a key approach for developing selective chemical probes. researchgate.net

Leveraging this finding, researchers developed bivalent inhibitors that anchor to the αD pocket using the this compound scaffold while also interacting with the ATP-site. researchgate.net This dual-binding mechanism results in compounds that are highly selective for CK2. researchgate.net Such selective inhibitors are invaluable as chemical probes, allowing for the precise interrogation of CK2's function in cellular pathways without the confounding effects of inhibiting other kinases. This approach provides a structure-based design strategy for developing highly selective probes for studying specific kinase systems. researchgate.net

| Inhibitor Type | Target Site(s) | Basis for Selectivity | Reference |

|---|---|---|---|

| Traditional ATP-Competitive Inhibitors | Conserved ATP-binding site | Low; the binding site is highly similar across many kinases, often leading to off-target binding. | researchgate.netnih.gov |

| Bivalent Probes Derived from this compound | Allosteric αD pocket and the ATP-binding site | High; selectivity is derived from targeting the unique, non-conserved αD pocket in addition to the ATP site. | researchgate.net |

Emerging Avenues and Future Trajectories in 3,4 Dichlorophenethylamine Research

Exploration of Novel Biological Targets and Polypharmacology

The initial characterization of 3,4-Dichlorophenethylamine has centered on its interaction with the dopamine (B1211576) transporter (DAT), where it acts as a dopamine analog. However, the complex pharmacology of substituted phenethylamines suggests that 3,4-DCP likely interacts with a broader range of biological targets, a concept known as polypharmacology.

Future research is poised to explore the binding profile of 3,4-DCP across a wider array of receptors, transporters, and enzymes. Its structural relative, 3,4-dichloroamphetamine (DCA), is known to be a potent serotonin (B10506) releasing agent and also exhibits monoamine oxidase inhibitor (MAOI) activity. wikipedia.org This raises the possibility that 3,4-DCP may also interact with the serotonin transporter (SERT) and the norepinephrine (B1679862) transporter (NET), and potentially modulate the activity of monoamine oxidase. wikipedia.org Comprehensive radioligand binding assays and functional assays will be instrumental in delineating the affinity and efficacy of 3,4-DCP at these targets.

Beyond the classical monoamine systems, the exploration of novel targets for 3,4-DCP is a key area for future investigation. This could include screening against a panel of G-protein coupled receptors (GPCRs), ion channels, and other enzymes involved in neuronal signaling. The identification of novel, high-affinity interactions could open up new avenues for understanding the compound's pharmacological profile and potential therapeutic applications. Furthermore, investigating the potential for allosteric modulation of its primary targets could reveal more nuanced mechanisms of action.

Table 1: Potential Biological Targets for this compound

| Target Class | Specific Target | Potential Interaction |

|---|---|---|

| Monoamine Transporters | Dopamine Transporter (DAT) | Ligand, potential substrate or inhibitor |

| Serotonin Transporter (SERT) | Potential ligand, based on structural analogs | |

| Norepinephrine Transporter (NET) | Potential ligand, based on structural analogs | |

| Enzymes | Monoamine Oxidase (MAO) | Potential inhibitor, based on structural analogs |

| Other GPCRs | Various subtypes | Unknown, requires broad screening |

Advanced Structural Biology Techniques for Deeper Mechanistic Insights

A detailed understanding of how 3,4-DCP interacts with its biological targets at the molecular level is crucial for rational drug design and the development of more selective and potent analogs. X-ray crystallography has already provided valuable insights into the binding of 3,4-DCP to the Drosophila dopamine transporter (dDAT), revealing key interactions within the binding pocket.

The application of more advanced structural biology techniques promises to provide even deeper mechanistic insights. Cryo-electron microscopy (cryo-EM) is a powerful tool for determining the structure of membrane proteins like transporters in their near-native state. Cryo-EM studies of 3,4-DCP in complex with human monoamine transporters could reveal subtle conformational changes that are not apparent in crystal structures and provide a more accurate picture of the binding pose.

Nuclear magnetic resonance (NMR) spectroscopy is another valuable technique for studying the dynamics of ligand-receptor interactions in solution. NMR could be used to probe the conformational changes induced by the binding of 3,4-DCP to its target proteins and to identify transient interactions that are not captured by static structural methods.

Computational approaches, such as molecular docking and molecular dynamics simulations, will continue to play a vital role in complementing experimental data. These methods can be used to predict the binding modes of 3,4-DCP and its analogs to various targets, to identify key residues involved in binding, and to rationalize structure-activity relationships.

Table 2: Application of Advanced Structural Biology Techniques to 3,4-DCP Research

| Technique | Potential Application | Insights Gained |

|---|---|---|

| X-ray Crystallography | Determination of co-crystal structures with target proteins | High-resolution view of the binding site and key interactions. |

| Cryo-Electron Microscopy (Cryo-EM) | Structure determination of transporter-ligand complexes in a lipid environment | Near-native state structures, capturing different conformational states. |

| Nuclear Magnetic Resonance (NMR) | Studying ligand-protein dynamics in solution | Information on conformational changes and transient interactions. |

Comprehensive Elucidation of Neurobiological and Systemic Effects

While the in vitro pharmacology of 3,4-DCP is beginning to be understood, a comprehensive elucidation of its neurobiological and systemic effects in vivo is a critical next step. The existing literature on the in vivo effects of 3,4-DCP is limited, and much of the current understanding is extrapolated from related phenethylamine (B48288) and amphetamine compounds.

Future neurobiological research should employ techniques such as in vivo microdialysis to measure the effects of 3,4-DCP on the extracellular levels of dopamine, serotonin, and norepinephrine in specific brain regions. nih.govnih.govbiorxiv.org This would provide direct evidence of its ability to modulate monoaminergic neurotransmission. Electrophysiological studies could be used to examine the effects of 3,4-DCP on the firing patterns of neurons in relevant brain circuits. The behavioral pharmacology of 3,4-DCP also warrants thorough investigation, including its effects on locomotor activity, reward and reinforcement, and cognitive function. semanticscholar.orgnih.govresearchgate.net

A critical area for investigation is the systemic effects of 3,4-DCP. The cardiovascular effects of halogenated phenethylamines are of particular concern, and studies are needed to assess the impact of 3,4-DCP on heart rate, blood pressure, and cardiac function. nih.gov The metabolic fate of 3,4-DCP is also unknown. Research into its metabolites and their potential pharmacological activity is essential for a complete understanding of its in vivo effects.

Innovative Synthetic Strategies for Designing Advanced Chemical Tools

The development of innovative synthetic strategies is crucial for creating advanced chemical tools based on the 3,4-DCP scaffold. These tools are essential for probing the biological functions of its targets and for developing novel therapeutic agents.

Future synthetic efforts could focus on the enantioselective synthesis of 3,4-DCP and its analogs to investigate the stereochemical requirements for binding to its targets. nih.gov The development of novel synthetic routes to a diverse library of substituted phenethylamines will enable comprehensive structure-activity relationship (SAR) studies, providing insights into the key structural features required for potency and selectivity. wikipedia.org

A particularly exciting avenue is the design and synthesis of advanced chemical tools derived from 3,4-DCP. This includes the development of fluorescent probes, which can be used to visualize the localization and dynamics of its target proteins in living cells. nih.govnih.govresearchgate.netrackcdn.com Photoaffinity labels based on the 3,4-DCP structure could be synthesized to covalently label its binding partners, facilitating their identification and characterization. nih.govnih.govresearchgate.net These chemical biology tools will be invaluable for dissecting the complex pharmacology of 3,4-DCP and for identifying its full range of biological targets.

Table 3: Innovative Synthetic Strategies and Advanced Chemical Tools

| Strategy/Tool | Description | Application in 3,4-DCP Research |

|---|---|---|

| Enantioselective Synthesis | Synthesis of specific stereoisomers of 3,4-DCP and its analogs. | Elucidation of stereochemical requirements for target binding and activity. |

| Diversity-Oriented Synthesis | Creation of a library of structurally diverse 3,4-DCP analogs. | Comprehensive structure-activity relationship (SAR) studies. |

| Fluorescent Probes | 3,4-DCP analogs conjugated to a fluorescent dye. | Visualization of target protein localization and dynamics in cells and tissues. |

Q & A

Q. What are the recommended analytical techniques for verifying the structural integrity of 3,4-dichlorophenethylamine in synthetic preparations?

To confirm structural integrity, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to validate aromatic proton environments and amine functional groups. High-resolution mass spectrometry (HRMS) should be used to confirm molecular weight (C₈H₉Cl₂N, MW: 172.09) . Purity assessment via HPLC with UV detection (e.g., 97% purity thresholds) is critical, as noted in commercial specifications . Always cross-reference spectral data with literature or databases like PubChem to resolve ambiguities.

Q. How should researchers safely handle and store this compound to comply with laboratory safety protocols?

Follow GHS guidelines: use fume hoods to avoid inhalation, wear nitrile gloves, and utilize chemical-resistant lab coats. Store in airtight containers under inert gas (e.g., nitrogen) to prevent degradation. Waste must be segregated and disposed via certified hazardous waste services, as improper handling risks environmental contamination . Note that this compound is classified as a controlled substance under drug legislation in some jurisdictions, requiring strict inventory documentation .

Advanced Research Questions

Q. What experimental approaches are used to study this compound’s role in allosteric modulation of neurotransmitter transporters?

In structural studies of dopamine transporters (dDAT), cryo-EM or X-ray crystallography can reveal conformational changes induced by this compound binding. For example, in the partially occluded dDAT state, Phe319 flipping constricts the allosteric site (AS), blocking outward-to-inward transitions . Use competitive radioligand binding assays (e.g., with [³H]dopamine) to quantify inhibition efficacy. Pair these with molecular dynamics simulations to model steric hindrance effects caused by bulky substituents .

Q. How can this compound be incorporated into bivalent kinase inhibitors, and what methodological steps ensure target specificity?

In CK2 inhibitor design (e.g., KN2), this compound serves as an anchor in the CK2α’ αD pocket. Covalently link it to ATP-site binders (e.g., TBI derivatives) via succinic acid bridges . Validate binding through:

- Kinase selectivity profiling : Test against panels of 80+ kinases to identify off-target effects (e.g., KN2’s intermediate selectivity between CX-4945 and CAM4066) .

- Cellular assays : Western blotting of downstream CK2 substrates (e.g., p21, Akt) confirms functional inhibition .

- Structural validation : Co-crystallization with CK2α’ confirms binding geometry.

Q. How should researchers address contradictions in structural data between different ligand-bound states of this compound?

Contradictions (e.g., AS constriction vs. collapse in transporter structures) require multi-technique validation:

- Mutagenesis studies : Replace residues like Phe319 to assess steric effects on AS dynamics .

- Functional assays : Compare transport inhibition IC₅₀ values across wild-type and mutant transporters.

- Complementary techniques : Pair cryo-EM data with hydrogen-deuterium exchange mass spectrometry (HDX-MS) to probe conformational flexibility .

Methodological Considerations

- Synthesis optimization : While evidence lacks explicit synthesis routes, standard methods for phenethylamine derivatives (e.g., nucleophilic substitution of dichlorobenzene followed by reductive amination) should be optimized for yield and purity .

- Regulatory compliance : Consult local controlled substance laws (e.g., UK Misuse of Drugs Act 1971) before procurement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.